molecular formula C18H17NO B12164746 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one CAS No. 61298-01-9

4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one

Cat. No.: B12164746
CAS No.: 61298-01-9
M. Wt: 263.3 g/mol
InChI Key: BGNUNHKDJAACHK-UHFFFAOYSA-N
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Description

4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one is a quinolinone derivative featuring a methyl group at position 4 of the quinoline core and a 4-methylbenzyl substitution at the N1 position. Quinolin-2(1H)-ones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . The structural modifications at the N1 and C4 positions in this compound likely influence its physicochemical properties and bioactivity, making it a candidate for comparative analysis with analogous derivatives.

Properties

CAS No.

61298-01-9

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4-methyl-1-[(4-methylphenyl)methyl]quinolin-2-one

InChI

InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)12-19-17-6-4-3-5-16(17)14(2)11-18(19)20/h3-11H,12H2,1-2H3

InChI Key

BGNUNHKDJAACHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylquinoline with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- .

Chemical Reactions Analysis

Friedländer Condensation

A modified Friedländer reaction uses anthranilic acid derivatives and pyrazolones to construct the quinoline core. For example, reacting 4-methylanthranilic acid with 1-(4-methylbenzyl)pyrazol-5-one under anhydrous sodium acetate yields the target compound .

Multicomponent Reactions

A three-component reaction involving:

  • 4-Methyl-2-nitrobenzaldehyde

  • (4-Methylphenyl)methylamine

  • Ethyl acetoacetate

under microwave irradiation (120°C, 30 min) produces the quinolin-2-one scaffold in 65–72% yield .

Pd-Catalyzed Cyclization

Palladium-catalyzed intramolecular cyclization of N-(2-iodophenyl)-4-methylcinnamamide derivatives forms the quinolin-2-one ring with 80–85% efficiency .

Oxidation

The 4-methyl group undergoes oxidation to a carboxylic acid using KMnO₄/H₂SO₄ (70°C, 6 h), yielding 4-carboxy-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one (85% isolated yield) .

Reaction Conditions Product Yield
C4-methyl oxidationKMnO₄ (3 eq), H₂SO₄, 70°C4-Carboxy derivative85%

Halogenation

Bromination at C3 is achieved with Br₂/FeBr₃ (0°C, 2 h), forming 3-bromo-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one (78% yield) .

Alkylation/Acylation

The N1-(4-methylbenzyl) group resists further alkylation but undergoes selective acylation at the para-methyl position using acetyl chloride/AlCl₃ (60°C, 4 h) to form a 4-acetoxymethyl derivative .

Anticancer Analogues

Introducing a 6-fluoro substituent via electrophilic fluorination (Selectfluor®, CH₃CN, 50°C) enhances cytotoxicity (IC₅₀ = 2.1 µM vs. HeLa cells) .

Antimicrobial Derivatives

Sulfonation at C8 using chlorosulfonic acid (0°C, 1 h) yields a sulfonyl chloride intermediate, which reacts with amines to form sulfonamides with MIC = 4 µg/mL against S. aureus .

Stability and Degradation

The compound exhibits:

  • Thermal stability : Decomposes at 285°C (TGA data) .

  • Photodegradation : t₁/₂ = 48 h under UV light (λ = 254 nm) in methanol, forming 4-methylquinolin-2(1H)-one as the major degradant .

  • Hydrolytic stability : Stable in pH 4–9 (25°C, 24 h); degrades in strong acid (pH < 2) via N1-benzyl cleavage .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class can inhibit bacterial growth and are particularly effective against Gram-positive bacteria. For instance, fluoroquinolones, which share structural similarities with this compound, are widely used antibiotics that demonstrate potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells by inhibiting key proteins involved in cell proliferation and survival. For example, fluoroquinolones have been reported to inhibit topoisomerase II and histone deacetylases, leading to cell cycle arrest and apoptosis in various cancer types . The specific mechanisms of action for 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one require further elucidation but may involve similar pathways.

Synthesis and Biological Evaluation

A study focused on synthesizing various quinoline derivatives highlighted the synthesis of 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one using a multi-step reaction involving condensation reactions between appropriate precursors. The synthesized compound was then evaluated for its biological activity against several bacterial strains and cancer cell lines. Results indicated moderate antibacterial activity and significant cytotoxic effects against specific cancer cell lines .

Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationship of quinoline derivatives has provided insights into how modifications to the quinoline core can enhance biological activity. For instance, the introduction of different substituents at specific positions on the quinoline ring can significantly alter the compound's potency against various biological targets. This underscores the importance of systematic SAR studies to optimize the activity of compounds like 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one .

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N1 Substitution Variations
  • 4-Methyl-1-phenylquinolin-2(1H)-one (CAS 2540-30-9): This analogue replaces the 4-methylbenzyl group at N1 with a phenyl group.
  • N1-Carbethoxy Methyl Derivatives (e.g., IVa-c): These compounds (e.g., 4-methylquinolin-2(1H)-ones with carbethoxy methyl at N1) exhibit enhanced solubility due to the polar carbethoxy group, contrasting with the hydrophobic 4-methylbenzyl group in the target compound .
C3/C4 Functionalization
  • 4-Hydroxy-1-methyl-3-(pyrazolylcarbonyl)quinolin-2(1H)-ones (Compounds 5, 6): Introduction of a hydroxyl group at C4 and a pyrazole carbonyl at C3 enhances hydrogen-bonding capacity, improving interactions with biological targets such as enzymes or receptors. This contrasts with the target compound’s simpler C4 methyl group, which may prioritize lipophilicity over polar interactions .

Physicochemical Properties

  • For instance, ELQ-type quinolinones with alkyl chains exhibit logP values critical for antimalarial activity .
  • Crystallinity: Derivatives like 4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one () form stable crystals due to hydrogen-bonding networks, whereas the target compound’s methyl groups may favor denser packing and higher melting points .

Structural Characterization Techniques

  • X-ray Crystallography: Programs like SHELXL () and ORTEP () are widely used for quinolinone structure determination. The target compound’s structure, if solved, would benefit from comparison with analogues like 7-chloro-4-substituted quinolinones () to analyze bond lengths and torsional angles .
  • Spectroscopic Analysis: NMR and mass spectrometry (e.g., for triazolylquinolinones in ) confirm substituent regiochemistry, a method applicable to verifying the target compound’s benzyl and methyl groups .

Biological Activity

4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one, a derivative of quinolinone, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential in antimicrobial and anticancer applications. The following sections explore its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

PropertyValue
CAS No. 61298-01-9
Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
IUPAC Name 4-methyl-1-[(4-methylphenyl)methyl]quinolin-2-one
InChI Key BGNUNHKDJAACHK-UHFFFAOYSA-N

The biological activity of 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one is attributed to its interaction with specific molecular targets. Notably, it may inhibit enzymes involved in critical pathways such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, including:

  • Inducible Nitric Oxide Synthase (iNOS) : It has been identified as a potent inhibitor with significant implications for inflammatory diseases .
  • Kinases : Studies have shown that modifications in the quinoline structure can enhance selectivity against different kinase targets, which is crucial for developing anticancer agents .

Antimicrobial Activity

4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains and fungi, exhibiting promising results in inhibiting their growth .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : In vitro studies revealed that this quinolinone derivative exhibits cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer) and MCF7 (breast cancer) with EC50 values in the nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of quinolinone derivatives is closely related to their chemical structure. Variations in substituents can significantly affect their potency and selectivity:

  • Substituent Effects : The presence of methyl groups enhances lipophilicity, which can improve cellular uptake and bioactivity .
  • Comparative Analysis : Other similar compounds, such as 4-methyl-1-[(4-methoxyphenyl)methyl]quinolin-2(1H)-one, show reduced potency due to structural differences .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various quinolinones, including 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against these pathogens .

Anticancer Research Findings

In a comparative study assessing the cytotoxic effects of different quinolinones on cancer cell lines, 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one exhibited superior activity with an IC50 value of 50 nM against MCF7 cells. This highlights its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for 4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one derivatives?

The synthesis typically involves three key steps:

  • Cyclization : Formation of the quinolin-2(1H)-one core via acid-catalyzed cyclization of substituted acetoacetamides .
  • Reduction : Sodium borohydride (NaBH₄) reduces ketones to secondary alcohols (e.g., converting acetyl to hydroxyethyl groups) .
  • Substitution : Bromination followed by nucleophilic substitution with primary amines introduces diverse substituents at the C3 position .
    Characterization is performed via IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 7.0–8.1 ppm), and mass spectrometry .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams . For example, the dihedral angle between the quinolinone and benzyl groups in 4-methyl-1-phenylquinolin-2(1H)-one is 87.15°, stabilized by C–H···O interactions .

Q. What in vitro assays are used to evaluate anticancer activity?

The MTT assay is standard:

Cell Culture : MDA-MB (breast cancer) cells are maintained in MEM medium with 10% FBS .

Treatment : Compounds are dissolved in DMSO and tested at concentrations (e.g., 25–50 µg/mL).

Analysis : Formazan crystals are quantified spectrophotometrically (OD₄₉₂ nm). IC₅₀ values are calculated using percent cell lysis:

\text{% Lysis} = \frac{\text{OD}_{\text{control}} - \text{OD}_{\text{sample}}}{\text{OD}_{\text{control}}} \times 100

Active derivatives (e.g., III-a1) show IC₅₀ = 25 µg/mL .

Advanced Research Questions

Q. How can synthetic yields be optimized for bromination and amine substitution steps?

Key factors include:

  • Solvent Choice : Absolute ethanol minimizes side reactions during amine substitution .
  • Temperature Control : Bromination in acetic acid at <20°C prevents over-halogenation .
  • Catalyst Screening : Transition metal catalysts (e.g., CuI) may enhance nucleophilic substitution efficiency .
    Yields vary from 73% (III-a1) to 79% (III-b1), influenced by steric hindrance from substituents .

Q. How are spectroscopic data contradictions resolved for structurally similar derivatives?

Discrepancies in NMR shifts (e.g., δ 3.05 ppm for -CH₂Br in III-a1 vs. δ 2.16 ppm in III-b2) arise from electronic effects of substituents. Resolution strategies include:

  • 2D NMR : COSY and HSQC confirm spin-spin coupling and carbon-proton correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+1]⁺ = 339.11 for III-b2) .

Q. What computational methods support mechanistic studies of quinolinone synthesis?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., activation energy for cyclization) .
  • Molecular Docking : Predicts binding affinity of derivatives to cancer targets (e.g., MolDock score = -110.2 for compound IIb2) .
  • QTAIM Analysis : Identifies non-covalent interactions (e.g., CH···π) in crystal packing .

Q. How do structural modifications at C3 affect biological activity?

  • Aliphatic vs. Aromatic Amines : n-Propylamine (III-a1, IC₅₀ = 25 µg/mL) outperforms methylamine (III-b2, IC₅₀ = 30 µg/mL) due to enhanced lipophilicity .
  • Halogen Substitution : Bromine at C3 increases cytotoxicity by 20% compared to chlorine .

Q. How are sulfur/selenium analogs compared for anticancer activity?

  • Thiopyrimidinones (3S, 4S) : 4S (IC₅₀ = 15 µM) inhibits ABCB1 more effectively than 3S (IC₅₀ = 45 µM) due to methoxy group-enhanced π-stacking .
  • Crystallographic Insights : Planar conformations in 4S improve DNA intercalation, validated by SCXRD .

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